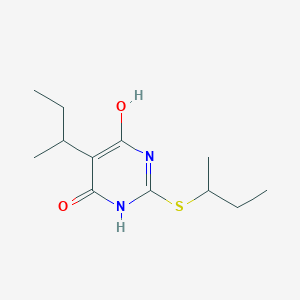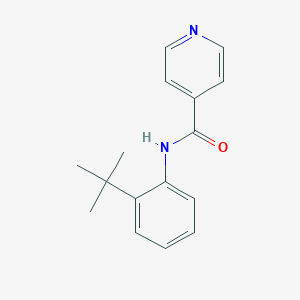
N-(4-butylphenyl)-N'-cyclopentylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-N'-cyclopentylethanediamide, commonly known as Bupivacaine, is a local anesthetic drug that is widely used in clinical and research settings. It belongs to the amide class of local anesthetics and is structurally similar to lidocaine. Bupivacaine is known for its long-lasting effects and is commonly used for surgical procedures, pain management, and regional anesthesia.
Mécanisme D'action
Bupivacaine works by blocking the sodium channels in nerve fibers, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where the drug is administered. Bupivacaine has a longer duration of action compared to other local anesthetics, which makes it a popular choice for surgical procedures and pain management.
Biochemical and Physiological Effects:
Bupivacaine can cause a number of physiological effects, including hypotension, bradycardia, and respiratory depression. These effects are dose-dependent and can be minimized by careful dosing and monitoring. Bupivacaine can also cause local tissue toxicity if administered in high doses or if injected into a blood vessel.
Avantages Et Limitations Des Expériences En Laboratoire
Bupivacaine has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a reliable tool for studying nerve function and pain pathways. Bupivacaine also has a long duration of action, which allows for prolonged experiments. However, Bupivacaine can be toxic at high doses, which limits its use in some experiments.
Orientations Futures
There are several future directions for research on Bupivacaine. One area of interest is the development of new formulations that can increase the duration of action while minimizing toxicity. Another area of interest is the use of Bupivacaine in combination with other drugs for pain management and regional anesthesia. Finally, there is a need for further research on the long-term effects of Bupivacaine use, particularly in chronic pain management.
Méthodes De Synthèse
Bupivacaine is synthesized through a multi-step process that involves the reaction of 4-butylphenyl magnesium bromide with cyclopentanone to form the intermediate product, N-(4-butylphenyl)cyclopentanecarboxamide. This intermediate product is then reacted with ethylenediamine to form the final product, N-(4-butylphenyl)-N'-cyclopentylethanediamide.
Applications De Recherche Scientifique
Bupivacaine has been extensively studied for its use in pain management and regional anesthesia. It is commonly used in epidural and spinal anesthesia for surgical procedures, as well as for postoperative pain management. Bupivacaine has also been studied for its use in nerve blocks for chronic pain management.
Propriétés
IUPAC Name |
N'-(4-butylphenyl)-N-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-3-6-13-9-11-15(12-10-13)19-17(21)16(20)18-14-7-4-5-8-14/h9-12,14H,2-8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLKPUHONDYESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5169729.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(1-piperidinyl)benzoic acid](/img/structure/B5169735.png)
![4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B5169739.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)
![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)

![1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5169820.png)
![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)